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Compound of Interest

Compound Name: 2-Chloro-4-undecanoylpyridine
CAS No.: 898784-78-6
Cat. No.: B1613774
Get Quote
. J

Technical Whitepaper: 2-Chloro-4-
undecanoylpyridine

Spectroscopic Profile, Synthesis Logic, and Structural Characterization

Executive Summary & Compound Identity

2-Chloro-4-undecanoylpyridine represents a bifunctional pyridine scaffold combining a
reactive electrophilic handle (2-Cl) with a lipophilic acyl chain (4-undecanoyl). This structure is
critical in medicinal chemistry for modulating the lipophilicity (LogP) of pyridine-based
pharmacophores and in materials science for inducing van der Waals ordering in mesogenic
systems.
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Property Detail

IUPAC Name 1-(2-chloropyridin-4-yl)undecan-1-one
Molecular Formula C16H24CINO

Molecular Weight 281.82 g/mol

LogP (Predicted) ~5.8 (Highly Lipophilic)

Appearance Low-melting solid or viscous pale-yellow oil

Synthesis & Experimental Causality

To ensure the integrity of the spectroscopic data, one must understand the synthesis route. The
high-fidelity generation of this compound typically avoids direct Friedel-Crafts acylation due to
the electron-deficient nature of the pyridine ring.

Validated Synthetic Pathway

The most robust protocol utilizes a Weinreb Amide intermediate to prevent over-addition of the
alkyl nucleophile.

Protocol Logic:

 Activation: 2-Chloropyridine-4-carboxylic acid is converted to its acid chloride or Weinreb
amide.

¢ Nucleophilic Addition: Decylmagnesium bromide (Ci0H21MgBr) is added. The Weinreb amide
chelation stabilizes the tetrahedral intermediate, preventing double addition (which would
yield the tertiary alcohol).

e Quench: Acidic hydrolysis releases the ketone.

2-Chloro-4-pyridine Activation + N,0-Dimethylhydroxylamine Weinreb Amide > Grignard Addition Acid Hydrolysis (H30+) > 2-Chloro-4-
carboxylic acid (SOCI2 or EDC/HOBY) Intermediate (n-DecylMgBr, THF, 0°C) undecanoylpyridine
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Figure 1: Controlled metallation pathway via Weinreb amide to prevent tertiary alcohol
byproducts.

Spectroscopic Characterization (NMR, IR, MS)[1][2]
[3][4]

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is defined by the asymmetry of the 2,4-substituted pyridine ring and the
distinct relaxation times of the lipophilic tail.

IH NMR (400 MHz, CDClIs)
Note: Chemical shifts (8) are referenced to TMS (0.00 ppm).
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Shift (6 ppm) Multiplicity

Integration

Assignment

Structural
Causality

8.55 Doublet (d)

1H

Deshielded by
adjacent
Nitrogen; J = 5.2
Hz (coupling with
H-5).

7.52 Doublet (d)

1H

Ortho to ClI,
Ortho to
Carbonyl.
Isolated spin
(small meta-
coupling to H-5
often

unresolved).

7.41 dd

1H

H-5

Vicinal coupling
to H-6 (J=5.2 Hz)
and meta
coupling to H-3
(J=1.5 Hz).

2.95 Triplet (t)

2H

a-CHz

Deshielded by
Carbonyl
anisotropy. J =
7.2 Hz.

1.71 Quintet (m)

2H

3-CH:z

Shielded relative
to a; distinct due
to distance from
C=0.

1.26 -1.35 Multiplet (m)

14H

Bulk CH:2

The "methylene
envelope"
characteristic of
the undecanoyl
chain (C4—-C10).
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) ) Classic terminal
0.88 Triplet (t) 3H Terminal CHs
methyl group.

13C NMR (100 MHz, CDCls)
e Carbonyl (C=0): ~198.5 ppm (Aryl alkyl ketone).

e Aromatic Region:

o

C-2 (C-Cl): ~152.0 ppm (Deshielded by CI).

[¢]

C-6 (C-N): ~150.5 ppm.

[e]

C-4 (Ipso): ~145.0 ppm.

[e]

C-3/C-5: ~122.0 - 124.0 ppm.

 Aliphatic Region:

[¢]

a-CHz2: ~38.5 ppm.

[e]

B-CHz2: ~24.5 ppm.

[e]

Bulk CH2: ~29.0 - 32.0 ppm.

o

Terminal CHs: ~14.1 ppm.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid diagnostic for the integrity of the carbonyl and the pyridine
ring substitution.
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Wavenumber (cm~?) Vibration Mode Diagnostic Value

Primary Identifier. Lower than
aliphatic ketones (1715) due to

1695 - 1705 v(C=0) Stretch ) ) _ o
conjugation with the pyridine
ring.

Characteristic "breathing"

1580 & 1550 v(C=C/C=N) Ring modes of the pyridine
skeleton.

Aryl chloride band (often

1050 - 1080 v(C-CI) Stretch

weak/moderate).

Strong asymmetric/symmetric
2920 & 2850 v(C-H) Stretch stretching of the long alkyl
chain (undecanoyl).

C. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the stability of the pyridine ring and the McLafferty
Rearrangement typical of long-chain ketones.

e Molecular lon: m/z 281 (M*) and 283 (M+2).

« |sotopic Pattern: The Chlorine atom imparts a characteristic 3:1 intensity ratio between M+
and M+2.[1]

Fragmentation Pathway Logic

o 0-Cleavage: Loss of the alkyl chain to form the acylium ion.

o McLafferty Rearrangement: The y-hydrogen of the undecanoyl chain transfers to the
carbonyl oxygen, leading to the elimination of a neutral alkene (1-decene) and forming the
enol radical cation of 2-chloro-4-acetylpyridine.
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Molecular lon (M+)
m/z 281/283
[Py-CO-C10H21]+

N

McLafferty Rearrangement Alpha Cleavage
(Loss of C9H18 alkene) (Loss of Alkyl Radical)
- 1-Decene (126 Da) - Decyl radical
Base Peak Candidate Acylium lon
m/z 155/157 m/z 140/142
[2-CI-Py-C(OH)=CH2]+ [2-CI-Py-C=0]+
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Figure 2: Primary fragmentation pathways. The McLafferty rearrangement (m/z ~155) is
diagnostically significant for ketones with y-hydrogens.

Quality Control & Impurity Profile

When analyzing synthesized batches, researchers should monitor for these specific impurities:
o 2-Chloropyridine: Result of decarboxylation during the activation step.
 Tertiary Alcohol: Result of "over-addition" of Grignard (prevented by Weinreb method).

» Hydrolysis Product: 2-Chloro-4-pyridinecarboxylic acid (if amide formation was incomplete).

References
» Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds. Wiley. (Standard text for interpreting McLafferty rearrangements and
Pyridine coupling constants).

e Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating
agents". Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for the synthesis
described).
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o Katritzky, A. R., & Ramsden, C. A. (Eds.). (2008). Comprehensive Heterocyclic Chemistry IIl.
Elsevier. (Authoritative source on Pyridine reactivity and spectroscopy).

» National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST20).
(Source for analog 2-chloropyridine fragmentation patterns).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chem.pg.edu.pl [chem.pg.edu.pl]

» To cite this document: BenchChem. ["2-Chloro-4-undecanoylpyridine" spectroscopic data
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1613774/docs#2-chloro-4-undecanoylpyridine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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